4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1035261-84-7
VCID: VC2996950
InChI: InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18)
SMILES: C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

CAS No.: 1035261-84-7

Cat. No.: VC2996950

Molecular Formula: C13H13F3O3

Molecular Weight: 274.23 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid - 1035261-84-7

Specification

CAS No. 1035261-84-7
Molecular Formula C13H13F3O3
Molecular Weight 274.23 g/mol
IUPAC Name 4-[3-(trifluoromethyl)phenyl]oxane-4-carboxylic acid
Standard InChI InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-2-9(8-10)12(11(17)18)4-6-19-7-5-12/h1-3,8H,4-7H2,(H,17,18)
Standard InChI Key CKZJJQRWWKDAHA-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1COCCC1(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Introduction

Basic Identification and Physicochemical Properties

4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid is an organic compound featuring a trifluoromethyl-substituted phenyl ring attached to an oxane ring with a carboxylic acid functional group. Its identification parameters and physicochemical properties are summarized in Table 1.

Table 1: Identification and Physicochemical Properties of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid

ParameterValue
IUPAC Name4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxylic acid
CAS Number1035261-84-7
Molecular FormulaC₁₃H₁₃F₃O₃
Molecular Weight274.24 g/mol
Physical StateWhite solid
Storage ConditionsRoom temperature
InChIKeyCKZJJQRWWKDAHA-UHFFFAOYSA-N
European Community (EC) Number863-520-4

The compound consists of three key structural components: a trifluoromethyl-substituted phenyl ring, an oxane (tetrahydropyran) ring system, and a carboxylic acid functional group. This unique structural arrangement contributes to its stability and potential reactivity patterns, making it valuable for various chemical applications .

Structural Characteristics and Chemical Features

Structural Components

The molecular structure of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid comprises three essential components:

  • A six-membered oxane (tetrahydropyran) ring containing an oxygen atom

  • A phenyl ring substituted with a trifluoromethyl group at the meta position (position 3)

  • A carboxylic acid group attached to the oxane ring at position 4

This specific arrangement results in a tertiary carbon center at position 4 of the oxane ring, bearing both the phenyl ring and the carboxylic acid group .

Significance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a critical structural feature of this compound that significantly influences its chemical behavior and potential applications. Trifluoromethyl groups are characterized by:

  • High electronegativity, leading to electron-withdrawing effects

  • Increased lipophilicity compared to methyl groups

  • Metabolic stability against oxidative degradation

  • Unique stereoelectronic properties that can enhance binding interactions with biological targets

These properties make the trifluoromethyl group particularly valuable in medicinal chemistry, where it often enhances the metabolic stability, membrane permeability, and binding selectivity of drug candidates .

Synthesis Methods and Chemical Reactions

Chemical Reactivity

The chemical reactivity of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid is primarily determined by its functional groups:

  • Carboxylic Acid Reactions:

    • Esterification with alcohols

    • Amide formation with amines

    • Reduction to alcohols

    • Decarboxylation under specific conditions

  • Oxane Ring Reactions:

    • Ring-opening reactions under strong acidic conditions

    • Conformational analysis influenced by the oxygen atom

  • Trifluoromethyl Group Stability:

    • Resistance to metabolic oxidation

    • Potential for directed ortho-metalation on the phenyl ring

    • Enhanced acidity of adjacent C-H bonds

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison of key structural features and properties among related compounds.

Table 2: Comparison of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid with Structurally Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid1035261-84-7C₁₃H₁₃F₃O₃274.24Reference compound
4-(Trifluoromethyl)oxane-4-carboxylic acid1524761-14-5C₇H₉F₃O₃198.14Lacks phenyl ring
4-[4-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid473706-07-9C₁₃H₁₃F₃O₃274.24Trifluoromethyl at para position
4-[4-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-carboxylic acid473706-07-9C₁₃H₁₃F₃O₃274.24Alternative name for the para-substituted analog
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid1385696-63-8C₁₄H₁₅F₃O₃288.26Contains additional methylene group

The position of the trifluoromethyl group on the phenyl ring (meta vs. para) and the presence or absence of a methylene spacer between the phenyl ring and the oxane structure can significantly influence the physicochemical properties and biological activities of these compounds .

Current Research and Future Perspectives

The research involving 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid and related compounds has several promising directions:

Medicinal Chemistry Advances

Recent advances in medicinal chemistry have highlighted the importance of trifluoromethyl-containing compounds in drug discovery. The unique properties of the trifluoromethyl group, including enhanced lipophilicity and metabolic stability, make 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid potentially valuable in the development of new therapeutic agents .

Structure-Property Relationship Studies

Understanding the relationship between structural features and properties is crucial for the rational design of new compounds with desired characteristics. Future research may explore how modifications to the basic structure of 4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid affect its physicochemical properties and biological activities .

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